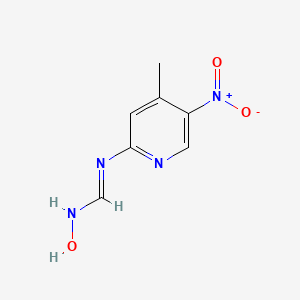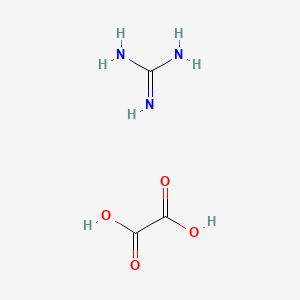
Guanidinoxalat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidinoxalat is a compound that combines the functional groups of guanidine and oxalate Guanidine is a strong organic base known for its high basicity and ability to form hydrogen bonds, while oxalate is a dianion derived from oxalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanidinoxalat can be synthesized through several methods. One common approach involves the reaction of guanidine with oxalic acid or its derivatives. The reaction typically occurs under mild conditions, often in aqueous or alcoholic solutions. For example, guanidine hydrochloride can react with sodium oxalate in water to form this compound and sodium chloride as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of guanidine carbonate and oxalic acid in a solvent-free reaction. This approach minimizes the use of solvents and reduces waste, making it more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidinoxalat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The guanidine group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce various guanidine derivatives.
Applications De Recherche Scientifique
Guanidinoxalat has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: this compound can act as a biochemical probe to study enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of guanidinoxalat involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with biological molecules, while the oxalate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A strong organic base with high basicity.
Oxalic Acid: A dicarboxylic acid with strong chelating properties.
Guanidinoacetic Acid: A compound with similar guanidine functionality.
Uniqueness
Guanidinoxalat is unique due to the combination of guanidine and oxalate functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. Its ability to form strong hydrogen bonds and chelate metal ions makes it particularly valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
25143-54-8 |
|---|---|
Formule moléculaire |
C3H7N3O4 |
Poids moléculaire |
149.11 g/mol |
Nom IUPAC |
guanidine;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH5N3/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H5,2,3,4) |
Clé InChI |
PBPSWRVGRHWHEW-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


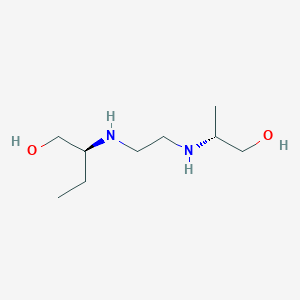
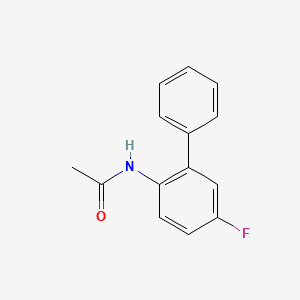
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
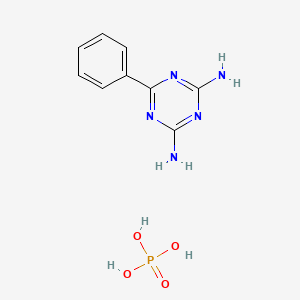
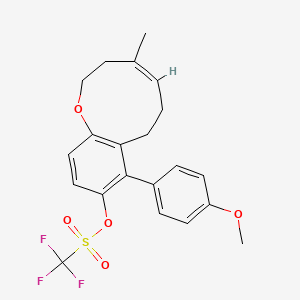
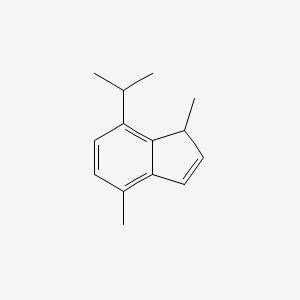

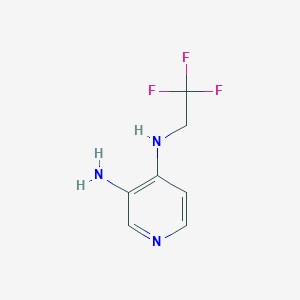
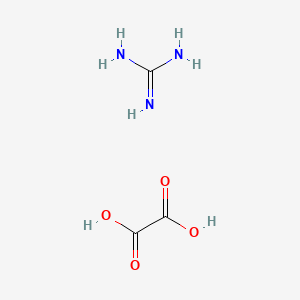
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
